2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group (-OCH₃) and a chlorobenzyl group (-CH₂C₆H₄Cl)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the following steps:
Benzyl Chloride Derivation: The starting material, benzyl chloride, undergoes a substitution reaction with a chlorobenzene derivative to introduce the chlorobenzyl group.
Methoxylation: The benzyl chloride derivative is then treated with methanol in the presence of a strong base (e.g., sodium methoxide) to introduce the methoxy group.
Oxidation: The resulting compound is oxidized using an oxidizing agent (e.g., manganese dioxide) to form the aldehyde group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether at low temperatures.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is similar to other benzaldehyde derivatives, such as 3-methoxybenzaldehyde and 3-chlorobenzaldehyde. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both the methoxy and chlorobenzyl groups contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
3-Methoxybenzaldehyde
3-Chlorobenzaldehyde
4-Methoxybenzaldehyde
4-Chlorobenzaldehyde
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Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNINKNNHHKSNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352790 | |
Record name | 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588678-18-6 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588678-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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